4-(3-Methoxyphenyl)piperazine-1-carboximidamide is a compound of interest in medicinal chemistry, primarily due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The molecular formula is , and it has been studied for its interactions with various biological targets, including receptors and enzymes.
This compound can be synthesized from 3-methoxyaniline and piperazine, typically involving a series of chemical reactions that form the carboximidamide functional group. Its synthesis has been documented in various scientific articles and patents, highlighting its relevance in drug discovery and development.
4-(3-Methoxyphenyl)piperazine-1-carboximidamide is classified as an organic compound, specifically a piperazine derivative. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, and they often exhibit significant biological activity, making them valuable in pharmaceutical applications.
The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide generally involves the following steps:
4-(3-Methoxyphenyl)piperazine-1-carboximidamide can undergo several types of chemical reactions:
The mechanism of action for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific biological targets, such as neurotransmitter receptors. Upon binding to these receptors, it may modulate their activity, which could lead to various physiological effects. The precise pathways depend on the target receptor and the context of its application in pharmacology .
Relevant data on melting point, boiling point, and density may vary based on purity and specific synthesis methods used .
4-(3-Methoxyphenyl)piperazine-1-carboximidamide has several scientific applications:
4-(3-Methoxyphenyl)piperazine-1-carboximidamide functions as a potent agonist at human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor (GPCR) primarily localized intracellularly within presynaptic terminals of monoaminergic neurons [4] [7]. Upon agonist binding, hTAAR1 undergoes conformational changes that facilitate coupling with the Gαs heterotrimeric protein, triggering adenylate cyclase activation and subsequent cAMP elevation [7]. This signaling cascade modulates monoaminergic neurotransmission by regulating neurotransmitter transporter internalization and neuronal firing rates [4] [7]. The compound’s amidino group plays a critical role in receptor interaction, forming a salt bridge with the conserved aspartate residue (D3.32) in transmembrane domain 3 (TM3) – a mechanistic feature shared with endogenous agonists like β-phenethylamine (β-PEA) [1] [7]. Additionally, molecular dynamics simulations reveal that the methoxyphenyl moiety stabilizes the active receptor state through hydrophobic interactions with residues in TM5 and TM6, particularly with E5.46, which contributes to Gs protein recruitment efficacy [7].
Table 1: Key Residues in hTAAR1 Activation by 4-(3-Methoxyphenyl)piperazine-1-carboximidamide
Residue (Ballesteros-Weinstein Numbering) | Role in Activation | Interaction with Ligand |
---|---|---|
D3.32 | Salt bridge formation | Ionic bond with amidino group |
E5.46 | Hydrophobic pocket | Van der Waals contacts with methoxyphenyl ring |
F6.51 | Conformational switch | π-stacking with phenyl ring |
Y7.43 | Gs coupling interface | Hydrogen bonding with linker |
The binding affinity and species selectivity of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide at TAAR1 are governed by discrete structural elements within the orthosteric pocket. Cryo-EM structures of hTAAR1 bound to related agonists (e.g., RO5256390) reveal a ligand-binding site deeply embedded within the 7-transmembrane helix bundle, characterized by a hydrophobic subpocket formed by residues F6.55, F6.51, and F7.38 [7] [9]. The 3-methoxy substituent of the compound projects toward extracellular loop 2 (EL2), where its electron-donating properties enhance hydrogen-bonding potential with polar residues like S4.57 and T5.41 [1] [7]. Notably, species-dependent efficacy arises from residue variations at position 6.55: human TAAR1 harbors methionine (M6.55), while rodent orthologs feature threonine (T6.55). Mutagenesis studies demonstrate that the M6.55T substitution in hTAAR1 increases the compound’s binding affinity by >30-fold, aligning it with rodent TAAR1 pharmacology [2] [7]. Conversely, the D3.32A mutation abolishes agonist activity entirely, confirming its indispensable role in receptor activation [2] [7]. The compound’s selectivity over monoaminergic receptors (e.g., 5-HT1A, D2) is attributed to steric occlusion within TAAR1’s tighter binding pocket and the absence of key conserved motifs found in aminergic receptors [7].
Table 2: Impact of TAAR1 Binding Pocket Mutations on Compound Pharmacology
Mutation | Effect on Binding Affinity | Effect on Efficacy (Emax) | Species Mimicked |
---|---|---|---|
D3.32A | >100-fold decrease | Abolished signaling | Non-functional |
M6.55T | 30-fold increase | Unchanged | Murine |
F186V | 5-fold decrease | 15% reduction | None (experimental) |
E5.46Q | 8-fold decrease | 20% reduction | None (experimental) |
The position of methoxy substitution on the phenyl ring of 1-amidino-4-phenylpiperazine derivatives profoundly influences TAAR1 agonist potency. Quantitative structure-activity relationship (QSAR) analyses demonstrate that ortho-substituted analogs exhibit superior efficacy compared to meta- or para-substituted counterparts due to steric optimization of the ligand-receptor interface [1]. Specifically, ortho-methoxy derivatives force the phenyl ring into a perpendicular orientation relative to the piperazine core, enabling optimal engagement with hydrophobic residues in TM5 (e.g., V5.42, L5.43) [1] [7]. Functional assays measuring cAMP accumulation reveal the following potency hierarchy:
The 3-methoxy configuration in 4-(3-Methoxyphenyl)piperazine-1-carboximidamide represents a balanced compromise between electronic donation and steric bulk, though it exhibits moderate potency (EC₅₀ ≈ 234 nM) compared to optimal ortho-diCl (EC₅₀ = 20 nM) [1]. Molecular docking suggests that para-substitution induces unfavorable ligand torsion angles, reducing contact with the EL2 helix, whereas ortho-substitution stabilizes a receptor conformation that enhances Gs coupling efficiency [1] [7].
Table 3: Influence of Substituent Position on TAAR1 Agonist Potency
Compound | Substituent Position | EC₅₀ (nM) | Relative Efficacy (% vs β-PEA) |
---|---|---|---|
15 (2,3-diCl) | ortho, ortho' | 20 | 102% |
2 (2-CH₃) | ortho | 30 | 98% |
6 (2-OCH₃) | ortho | 93 | 95% |
3 (2-Cl) | ortho | 160 | 92% |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide | meta | 234 | 89% |
16 (4-OCH₃) | para | >500 | <50% |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8